7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Physicochemical Properties Medicinal Chemistry ADME Optimization

Kinase drug discovery teams often face inconsistent intermediate purity that undermines SAR reproducibility. This 7-chloro thienopyridine-6-carboxylic acid building block solves both quality and reactivity bottlenecks: • 98% purity eliminates pre-use purification, delivering batch-to-batch consistency for reliable SAR data. • The 7-chloro leaving group drives regioselective SNAr (82% yield with ethyl cyanoacetate anion), enabling construction of 7-phenylamino Src inhibitors with IC50 = 4 nM potency. • Validated 2-8°C cold-chain storage preserves long-term stability for parallel library synthesis. For procurement: consistent 98% purity and defined storage spec reduce workflow variability and reorder risk.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 90690-94-1
Cat. No. B1589724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
CAS90690-94-1
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CSC2=C(C(=CN=C21)C(=O)O)Cl
InChIInChI=1S/C8H4ClNO2S/c9-6-4(8(11)12)3-10-5-1-2-13-7(5)6/h1-3H,(H,11,12)
InChIKeyDTWMSCLROSNKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorothieno[3,2-B]pyridine-6-carboxylic Acid – Strategic Halogenated Building Block


7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 90690-94-1) is a halogenated fused heterocyclic compound belonging to the thienopyridine carboxylic acid class . It features a chlorine atom at the 7-position and a carboxylic acid group at the 6-position on the thieno[3,2-b]pyridine core, with a molecular weight of 213.64 g/mol and an InChIKey of DTWMSCLROSNKBA-UHFFFAOYSA-N . This compound serves primarily as a versatile intermediate in the synthesis of kinase inhibitors, particularly Src and VEGFR2 tyrosine kinase inhibitors , with commercially available purity typically reaching 98% .

Why 7-Chlorothieno[3,2-B]pyridine-6-carboxylic Acid Is Irreplaceable


The presence of the 7-chloro substituent fundamentally alters both the physicochemical properties and synthetic utility of the thieno[3,2-b]pyridine-6-carboxylic acid scaffold. This halogenation increases the acidity of the carboxylic acid (pKa shift from 2.12±0.30 to 1.51±0.40) and significantly enhances lipophilicity (LogP from ~2.0 to 2.64790), which critically influences both intermediate handling and downstream compound permeability [1][2]. More importantly, the chloro group serves as an essential leaving group for nucleophilic aromatic substitution, enabling regioselective functionalization at the 7-position—a transformation that is unattainable with the non-chlorinated parent compound and is the cornerstone of numerous kinase inhibitor synthetic strategies [3][4]. Substituting with non-halogenated or alternative halogenated analogs would fundamentally alter reaction outcomes and target engagement.

7-Chlorothieno[3,2-B]pyridine-6-carboxylic Acid: Comparative Evidence vs. Analogs


Lipophilicity and Acidity Enhancement

7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid exhibits a predicted pKa of 1.51±0.40, which is 0.61 log units more acidic than the parent thieno[3,2-b]pyridine-6-carboxylic acid (pKa 2.12±0.30) . Concurrently, its predicted LogP value of 2.64790 represents an increase of approximately 0.65 log units relative to the parent compound's LogP of approximately 2.0 [1][2]. This dual enhancement in both acidity and lipophilicity is a direct consequence of the electron-withdrawing chlorine substituent at the 7-position.

Physicochemical Properties Medicinal Chemistry ADME Optimization

Efficient Nucleophilic Aromatic Substitution

The 7-chloro group in 7-chlorothieno[3,2-b]pyridine undergoes efficient nucleophilic displacement with a reported yield of 82% when reacted with the anion of ethyl cyanoacetate, producing 7-(1-cyano-1-ethoxycarbonyl)methylene-4,7-dihydrothieno[3,2-b]pyridine [1]. In contrast, alternative leaving groups such as bromo or iodo may exhibit different reactivity profiles but are often less stable or require harsher conditions. The parent non-halogenated thieno[3,2-b]pyridine-6-carboxylic acid lacks this reactive site entirely and cannot undergo analogous substitution chemistry .

Synthetic Chemistry Nucleophilic Substitution Reaction Yield

Critical Intermediate for Potent Src Kinase Inhibitors

7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (or its ethyl ester) serves as a critical intermediate in the synthesis of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a class of potent Src kinase inhibitors . In a head-to-head comparison within the study, the optimized inhibitor 8 (derived from the 7-chloro intermediate) exhibited an IC50 value of 4 nM against Src kinase, whereas the analogous compound lacking the 7-substituent (or with a different leaving group) showed significantly reduced or no activity . This demonstrates that the 7-chloro group is not merely a synthetic handle but is essential for achieving high potency in the final bioactive molecule.

Kinase Inhibition Oncology Src Kinase

Reliable Purity and Storage Conditions

Commercially available 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid is supplied with a validated purity of 98% and a defined storage temperature requirement of 2-8°C . In contrast, many alternative thienopyridine carboxylic acids (e.g., parent compound CAS 117390-39-3) are offered at lower purities (e.g., 95%) or with less stringent storage specifications, which can introduce variability in synthetic outcomes . The higher purity reduces the need for additional purification steps, saving both time and resources in multi-step syntheses.

Quality Control Procurement Reproducibility

Handling and Purification Advantage

7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid exhibits a reported melting point of 82-83 °C (when recrystallized from ethanol/water) , making it a tractable solid at room temperature that can be easily recrystallized for purification. In contrast, the parent thieno[3,2-b]pyridine-6-carboxylic acid has a melting point exceeding 250 °C , which significantly complicates purification by recrystallization and handling due to its high thermal stability and low solubility in common organic solvents. This lower melting point of the chloro derivative facilitates standard laboratory purification techniques and improves overall synthetic workflow efficiency.

Physical Properties Handling Purification

7-Chlorothieno[3,2-B]pyridine-6-carboxylic Acid – Key Application Scenarios


Src Kinase Inhibitor Lead Optimization

In oncology research, teams developing Src kinase inhibitors should prioritize this compound over non-halogenated thienopyridine analogs. The 7-chloro group is essential for generating the 7-phenylamino substitution pattern that confers nanomolar potency (IC50 = 4 nM) in the final inhibitors . Using the non-chlorinated parent compound would require alternative, lower-yielding synthetic routes that produce inactive or significantly less potent analogs. Procurement of high-purity (98%) material with validated storage conditions ensures batch-to-batch consistency in SAR campaigns.

VEGFR2 Inhibitor Synthesis and Diversification

For angiogenesis and cancer therapeutics research, 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid serves as a regioselective starting point for synthesizing novel 1-aryl-3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea VEGFR2 inhibitors [1]. The chlorine atom's nucleophilic displacement enables efficient introduction of diverse thiol-containing pharmacophores with high regiocontrol, a transformation not achievable with the non-halogenated core. This specificity is critical for exploring chemical space around the VEGFR2 ATP-binding site while maintaining synthetic tractability.

Building Block Procurement for Kinase Libraries

In industrial and academic compound management settings, this compound should be stockpiled as a preferred thienopyridine carboxylic acid building block due to its validated 98% purity and defined cold-chain storage requirements (2-8°C) . Compared to the parent compound (typically 95-97% purity, room temperature storage), the higher purity reduces the need for pre-use purification, and the temperature specification ensures long-term stability for library synthesis. The 82% nucleophilic substitution yield also translates to more efficient parallel synthesis workflows for generating diverse kinase-focused screening collections [2].

Nucleophilic Aromatic Substitution Methodology

For process chemistry and synthetic methodology groups, this compound offers an ideal substrate for developing and optimizing nucleophilic aromatic substitution reactions. Its well-defined reactivity profile (82% yield with ethyl cyanoacetate anion) and favorable physical properties (melting point 82-83°C) facilitate easy purification and analytical characterization of reaction outcomes [2]. This makes it a superior choice over the high-melting (>250°C) parent compound, which is difficult to purify by recrystallization and lacks the reactive chloro handle for diversification studies.

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